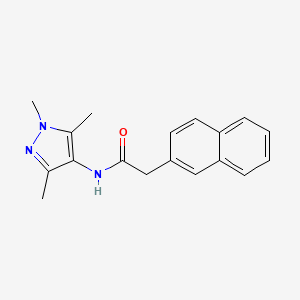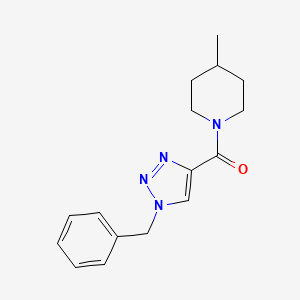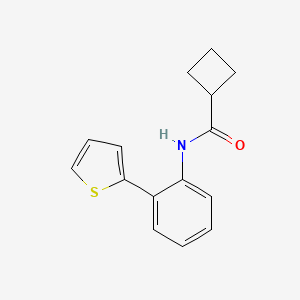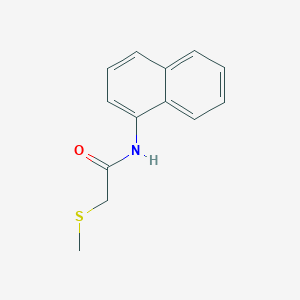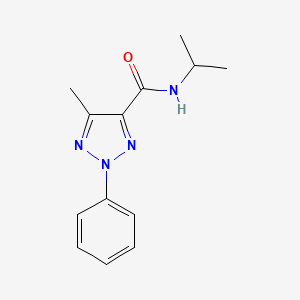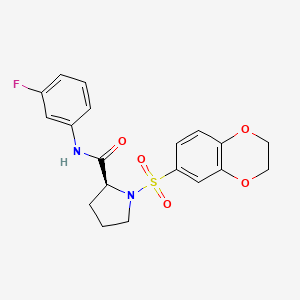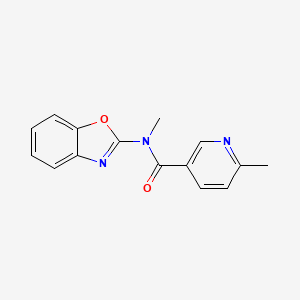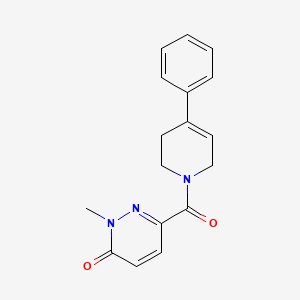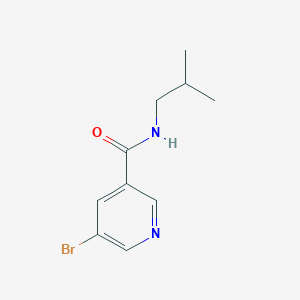
5-Bromo-N-isobutylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-isobutylnicotinamide is a chemical compound belonging to the nicotinamide family. It is a white crystalline powder that is soluble in water and ethanol.
Métodos De Preparación
The synthesis of 5-Bromo-N-isobutylnicotinamide can be achieved by reacting 5-bromo-3-pyridinecarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N’-carbonyldiimidazole. The resulting product is then purified using column chromatography to obtain the pure compound. This method is commonly used in laboratory settings due to its efficiency and reliability.
Análisis De Reacciones Químicas
5-Bromo-N-isobutylnicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of the enzyme PARP-1 (poly (ADP-ribose) polymerase-1), which is involved in DNA repair.
Medicine: Due to its ability to inhibit PARP-1, 5-Bromo-N-isobutylnicotinamide is being investigated for its potential use in cancer therapy.
Industry: The compound’s stability and ease of synthesis make it a valuable component in various industrial applications.
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-N-isobutylnicotinamide is not fully understood. it has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
5-Bromo-N-isobutylnicotinamide can be compared with other similar compounds, such as:
5-Bromonicotinamide: This compound also belongs to the nicotinamide family and shares similar properties, but it lacks the isobutyl group, which may affect its biological activity.
Nicotinamide: A simpler compound in the same family, lacking the bromine and isobutyl groups, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to inhibit PARP-1 effectively and exhibit anti-inflammatory properties, making it a promising candidate for various scientific and medical applications.
Propiedades
IUPAC Name |
5-bromo-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(2)4-13-10(14)8-3-9(11)6-12-5-8/h3,5-7H,4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYQEDILCUXWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
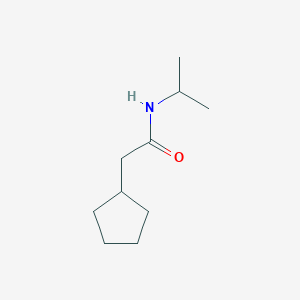
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
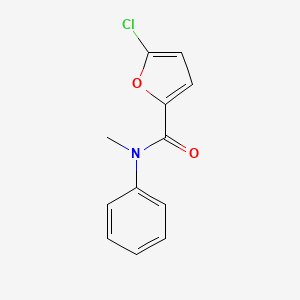
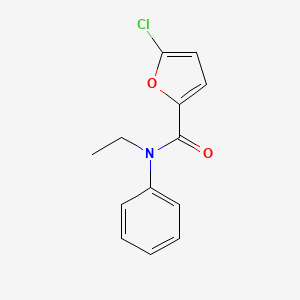
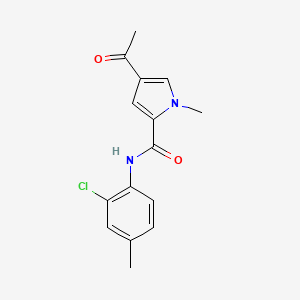
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)
